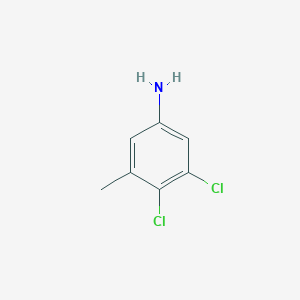

3,4-Dichloro-5-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESUHLHUXTGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-methylaniline

Prepared by a Senior Application Scientist

Executive Summary

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical is to confirm its identity and understand its basic properties. 3,4-Dichloro-5-methylaniline is a distinct isomer within the family of dichloro-methylanilines.

Chemical Identity

A clear and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 51719-45-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Synonyms | 3,4-Dichloro-5-Methyl-Phenylamine | [1] |

| InChI Key | UUESUHLHUXTGLA-UHFFFAOYSA-N | [1] |

| PubChem CID | 641157 | [1] |

Physicochemical Properties

While specific, experimentally determined physical properties for the 3,4-dichloro-5-methyl aniline isomer are not widely published, we can infer its likely characteristics from its molecular structure and the known properties of the closely related and industrially significant compound, 3,4-dichloroaniline (CAS 95-76-1).

| Property | Value (this compound) | Reference Value (3,4-Dichloroaniline) | Source (Reference) |

| Appearance | Data not available | Light tan to dark gray/brown solid | [2][3] |

| Melting Point | Data not available | 71-72 °C (162 °F) | [2][3] |

| Boiling Point | Data not available | 272 °C (522 °F) at 760 mmHg | [3] |

| Density | Data not available | 1.33 g/cm³ at 185°F (liquid) | [3] |

| Water Solubility | Expected to be low | < 1 mg/mL at 70.7°F | [3] |

| Vapor Pressure | Data not available | 1 mmHg at 178°F | [3] |

The addition of a methyl group is expected to slightly increase the molecular weight and may subtly alter the melting and boiling points compared to the parent 3,4-dichloroaniline, but the overall physical state and low water solubility are anticipated to be similar.

Synthesis Pathway and Rationale

While multiple synthetic routes may be possible, a common and industrially proven method for producing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound. This approach is favored for its high efficiency and yield.

Proposed Synthetic Route: Catalytic Hydrogenation

The most logical precursor for this compound is 1,2-Dichloro-3-methyl-5-nitrobenzene . The synthesis proceeds via the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices

-

Choice of Precursor: Starting with the corresponding nitro compound is a standard strategy in industrial chemistry. These precursors are often accessible through nitration of the appropriate chlorinated toluene derivative.

-

Catalytic Hydrogenation: This method is preferred over other reduction techniques (e.g., metal-acid reductions) because it avoids the formation of large quantities of acidic or metallic waste streams, making the process greener and the product work-up simpler.[4]

-

Catalyst Selection: Noble metal catalysts like platinum (Pt) or palladium on carbon (Pd/C) are highly effective for nitro group reductions, offering high conversion rates under manageable temperature and pressure conditions.[5]

-

Reaction Conditions: The reaction is typically run under pressure to increase the solubility of hydrogen gas in the reaction medium, thereby accelerating the reaction rate.[4][5] Mild heating is often applied to improve kinetics.

Reactivity and Key Applications

The utility of this compound stems from the reactivity of its functional groups, which allows it to serve as a versatile building block, particularly in the agrochemical industry.

Chemical Reactivity

-

Amine Group: The primary amino group is nucleophilic and is the main site of reactivity. It readily reacts with acyl chlorides, anhydrides, and isocyanates to form amides and ureas. This reactivity is fundamental to its use in synthesizing phenylurea herbicides.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms. However, the amino and methyl groups are activating and ortho-, para-directing, leading to complex regioselectivity in further substitution reactions.

-

Diazotization: Like other primary aromatic amines, the amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups onto the aromatic ring.

Primary Application: Agrochemical Intermediate

The most significant application of dichloroaniline scaffolds is as key intermediates in the synthesis of herbicides and, to a lesser extent, fungicides.[6][7] The 3,4-dichloro substitution pattern is particularly crucial for a class of widely used phenylurea herbicides.[7]

-

Herbicide Synthesis: 3,4-Dichloroaniline is a documented precursor for herbicides such as Propanil, Diuron, and Linuron.[6][7] The synthesis typically involves reacting the aniline with a suitable isocyanate or carbamoyl chloride. It is highly probable that this compound serves a similar role as a precursor for developing new, proprietary herbicidal agents where the additional methyl group is used to fine-tune biological activity, selectivity, or metabolic stability.

Safety, Toxicology, and Handling

Substituted anilines as a class require careful handling due to their potential toxicity. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

The available safety data indicates that this compound should be handled as a hazardous substance.[1]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Toxicological Profile and Rationale

The primary toxicological concern for aromatic amines, including dichloroanilines, is the induction of methemoglobinemia .[3]

-

Mechanism: The aniline moiety can be metabolized in the body, leading to oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, hypoxia.[3]

-

Other Hazards: The compound is an irritant to the skin, eyes, and respiratory tract.[1] Chronic exposure to related anilines has been linked to potential damage to the liver and kidneys.[3]

Mandatory Handling Protocol

A self-validating system of controls must be in place to ensure operator safety.

-

Engineering Controls: All handling of solid material or solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling neat material.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a splash hazard.

-

Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron or suit should be used.

-

-

Decontamination: Have an emergency eyewash station and safety shower readily accessible. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) after work is complete.

-

Waste Disposal: All contaminated materials (gloves, wipes, etc.) and excess chemical must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Validated Analytical Methodology

Accurate quantification of this compound, whether as a final product, a process intermediate, or an environmental residue, requires a highly sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[8][9]

Rationale for Method Selection

-

Sensitivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptionally low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (µg/kg) range, which is essential for residue analysis.[8][9]

-

Specificity: HPLC provides chromatographic separation from matrix components, while MS/MS provides a second dimension of specificity. By monitoring a specific precursor ion → product ion transition, interferences are virtually eliminated, ensuring that the analytical signal is unequivocally from the target analyte.

-

Robustness: Modern HPLC-MS/MS methods are highly robust and can be adapted to a wide variety of sample matrices, from process streams to complex biological or environmental samples like soil or agricultural products.[8]

Step-by-Step Analytical Workflow: QuEChERS Extraction and HPLC-MS/MS

This protocol is adapted from established methods for analyzing related dichloroanilines in complex matrices.[8][9]

-

Standard Preparation:

-

Prepare a 1000 mg/L stock solution of this compound in methanol.

-

Perform serial dilutions in acetonitrile to create calibration standards ranging from 0.1 to 100 µg/L.

-

-

Sample Extraction (QuEChERS Method):

-

Weigh 10 g of the homogenized sample matrix (e.g., soil, crop material) into a 50 mL centrifuge tube.

-

Fortify with an internal standard if available.

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).

-

Cap and shake vigorously for 1 minute.

-

Centrifuge at >3000 g for 5 minutes.

-

-

Sample Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., primary secondary amine (PSA) sorbent and magnesium sulfate). PSA removes organic acids and other polar interferences.

-

Vortex for 30 seconds.

-

Centrifuge at >10,000 g for 2 minutes.

-

-

HPLC-MS/MS Analysis:

-

Transfer the final supernatant to an autosampler vial.

-

Inject 5-10 µL onto a reverse-phase C18 HPLC column.

-

Use a mobile phase gradient of water and methanol/acetonitrile (both containing 0.1% formic acid to promote ionization).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Monitor the specific MRM transition for this compound (the exact m/z values for the precursor and product ions would need to be determined experimentally via infusion of a standard).

-

-

Data Validation and Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

The curve must have a coefficient of determination (R²) ≥ 0.99 for the results to be considered valid.

-

Quantify the analyte in the unknown sample by interpolating its peak area from the calibration curve.

-

Analyze fortified matrix blanks (spikes) to confirm method recovery is within an acceptable range (typically 70-120%).

-

Conclusion

This compound, CAS 51719-45-0, is a valuable chemical intermediate whose properties and applications are logically inferred from its well-studied structural analogs. Its primary utility lies in the synthesis of novel agrochemicals, leveraging the established reactivity of the 3,4-dichloroaniline scaffold. While specific physical and toxicological data are sparse, its classification as a hazardous irritant and potential inducer of methemoglobinemia necessitates rigorous safety protocols. The analytical determination of this compound is reliably achieved through sensitive and specific methods like HPLC-MS/MS. This guide provides the foundational knowledge for researchers and developers to handle, synthesize, and analyze this compound in a safe and scientifically sound manner.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,4-Dichloroaniline in Modern Agrochemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Environmental Science and Technology Web. (n.d.). III Analytical Methods. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Chloro-2-methylaniline. American Chemical Society. Retrieved from [Link]

-

PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3,4-Dichloro-5-methylaniline (C007B-462485). Retrieved from [Link]

- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dichloroaniline: An Essential Intermediate for Agrochemicals and Beyond. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3,4-Dichloro-5-methylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dichloro-5-methylaniline (CAS No. 51719-45-0). In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and comparative data from structurally analogous compounds to predict and analyze its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis, predicted spectral data, and standardized protocols for empirical data acquisition.

Introduction and Molecular Structure

This compound is a substituted aromatic amine with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol . Its structure consists of an aniline core substituted with two chlorine atoms at positions 3 and 4, and a methyl group at position 5. The strategic placement of these substituents significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the chloro and methyl substituents on the aniline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amino and methyl groups will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Aromatic H-2 | ~ 6.8 - 7.0 | Doublet (d) or Singlet (s) | ~ 2.0 | Ortho to the NH₂ group, meta to a Cl group. |

| Aromatic H-6 | ~ 6.6 - 6.8 | Doublet (d) or Singlet (s) | ~ 2.0 | Ortho to the NH₂ group and a CH₃ group. |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | - | Exchangeable protons. |

| -CH₃ | ~ 2.2 - 2.4 | Singlet (s) | - | Methyl group on the aromatic ring. |

Comparative Analysis:

-

Aniline: The aromatic protons of aniline appear as multiplets between 6.7 and 7.3 ppm.

-

3,4-Dichloroaniline: The presence of two electron-withdrawing chlorine atoms shifts the aromatic proton signals downfield compared to aniline. For instance, the proton at C-2 is observed around 7.15 ppm, and the proton at C-6 is around 6.48 ppm[1].

-

m-Toluidine (3-methylaniline): The methyl group causes a slight upfield shift of the aromatic protons compared to aniline.

For this compound, the two remaining aromatic protons (H-2 and H-6) are not adjacent, and therefore will likely appear as singlets or narrow doublets due to small meta coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (-NH₂) | ~ 145 - 148 | Carbon attached to the amino group. |

| C-2 | ~ 115 - 118 | Aromatic CH. |

| C-3 (-Cl) | ~ 132 - 135 | Carbon attached to a chlorine atom. |

| C-4 (-Cl) | ~ 120 - 125 | Carbon attached to a chlorine atom. |

| C-5 (-CH₃) | ~ 138 - 142 | Carbon attached to a methyl group. |

| C-6 | ~ 112 - 115 | Aromatic CH. |

| -CH₃ | ~ 18 - 22 | Methyl carbon. |

Comparative Analysis:

-

Aniline: The carbon attached to the amino group (C-1) resonates at approximately 146.6 ppm, while other aromatic carbons are in the range of 115-130 ppm.

-

3,4-Dichloroaniline: The carbons attached to the chlorine atoms (C-3 and C-4) show downfield shifts, appearing around 132.8 and 120.9 ppm, respectively. The C-1 appears around 145.5 ppm[2].

-

m-Toluidine: The methyl group has a notable effect, with the methyl carbon at around 21.5 ppm and the aromatic carbons showing shifts influenced by its electron-donating nature.

The predicted shifts for this compound are a composite of these effects.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl group, C-N bond, and C-Cl bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

|---|---|---|---|

| 3400 - 3500 | N-H asymmetric stretch | Medium | Characteristic of a primary amine. |

| 3300 - 3400 | N-H symmetric stretch | Medium | Characteristic of a primary amine. |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Typical for aromatic rings. |

| 2850 - 2960 | Aliphatic C-H stretch | Medium-Weak | From the methyl group. |

| ~ 1620 | N-H bend (scissoring) | Strong | Characteristic of a primary amine. |

| 1500 - 1600 | Aromatic C=C stretch | Medium-Strong | Multiple bands expected. |

| 1250 - 1340 | Aromatic C-N stretch | Strong | Typical for aromatic amines. |

| 1000 - 1200 | C-Cl stretch | Strong | Expected for aryl chlorides. |

| 800 - 900 | Aromatic C-H bend (out-of-plane) | Strong | Pattern depends on substitution. |

Comparative Analysis:

-

Aniline: Shows two distinct N-H stretching bands around 3430 and 3350 cm⁻¹ and a strong C-N stretching band around 1280 cm⁻¹[3].

-

3,4-Dichloroaniline: The IR spectrum conforms to a substituted aniline, showing the characteristic N-H stretches and aromatic C-H and C=C vibrations[4][5]. The C-Cl stretches are expected in the fingerprint region.

The spectrum of this compound will be a superposition of the features of a dichlorinated aromatic ring and a methyl-substituted primary aniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

|---|---|---|

| 175/177/179 | Molecular ion (M⁺) | The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 160/162/164 | [M - CH₃]⁺ | Loss of the methyl group. |

| 140/142 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 104 | [M - 2Cl - H]⁺ | Loss of both chlorine atoms and a hydrogen. |

Fragmentation Pathway:

Under electron ionization, this compound is expected to first form the molecular ion. Subsequent fragmentation will likely involve the loss of the methyl group or a chlorine atom. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.

Mass Spectrometry Data Acquisition Workflow

Caption: General workflow for GC-MS analysis.

Experimental Protocols

The following are standardized, self-validating protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample and perform locking and shimming procedures to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

-

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

GC-MS Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like methanol or dichloromethane.

-

Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution[6].

-

-

Instrument Conditions:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A nonpolar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the fragmentation pattern and isotopic distribution.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound based on established spectroscopic principles and data from analogous compounds. The provided protocols offer a standardized approach for the empirical determination of these spectroscopic properties. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial settings.

References

-

PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

- 1. 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. wikieducator.org [wikieducator.org]

- 4. 3,4-Dichloroaniline(95-76-1) IR Spectrum [chemicalbook.com]

- 5. 3,4-Dichloroaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dichloro-5-methylaniline

Introduction

3,4-Dichloro-5-methylaniline is a halogenated aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. Its utility as a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. A deep comprehension of these characteristics is paramount for optimizing reaction conditions, ensuring formulation integrity, and predicting the compound's environmental fate.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its effective application. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 51719-45-0 | |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 150-152 °C at 15 mmHg | |

| Flash Point | 110 °C | |

| Storage Temperature | 4°C, protect from light |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. As a substituted aniline, its solubility is governed by the interplay between the polar amino group and the nonpolar dichlorinated aromatic ring.

Aqueous Solubility

Based on the properties of the structurally similar 3,4-dichloroaniline, which is sparingly soluble in water, this compound is expected to have low aqueous solubility.[3][4] The presence of the additional methyl group, which increases the molecule's lipophilicity, is likely to further decrease its solubility in water.

Organic Solvent Solubility

Chlorinated anilines generally exhibit good solubility in a range of organic solvents.[3][5] It is anticipated that this compound will be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether), and halogenated hydrocarbons (dichloromethane). Toluene has been noted as a suitable solvent for reactions involving the related compound 3,4-dichloro-N-methylaniline, suggesting good solubility.[1]

Qualitative Solubility Data (Predicted)

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Polar nature of water is incompatible with the largely nonpolar molecule. |

| Ethanol | Soluble | The hydroxyl group of ethanol can interact with the amine, and the ethyl chain with the aromatic ring. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dichloromethane | Soluble | A nonpolar aprotic solvent that is a good solvent for many organic compounds. |

| Toluene | Soluble | A nonpolar aromatic solvent that can interact favorably with the dichlorinated benzene ring.[1] |

| Hexane | Sparingly Soluble | The high polarity of the aniline moiety limits solubility in very nonpolar aliphatic solvents. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Diagram of Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a crucial factor in its handling, storage, and application. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Chemical Stability

-

pH: The parent compound, 3,4-dichloroaniline, is known to decompose at low pH.[4] It is plausible that this compound also exhibits instability in acidic conditions due to the potential for acid-catalyzed hydrolysis or other degradation pathways. The amine group can be protonated in acidic solutions, which may affect its stability.

-

Oxidizing Agents: 3,4-dichloroaniline is incompatible with oxidizing agents.[4] The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. It is highly likely that this compound shares this incompatibility.

Thermal Stability

The provided boiling point of 150-152 °C at reduced pressure suggests a moderate level of thermal stability. However, prolonged exposure to high temperatures, especially in the presence of oxygen, could lead to degradation.

Photostability

Many anilines, including 3,4-dichloroaniline, are known to be sensitive to light and air, often darkening upon storage.[4] The recommended storage condition of "protect from light" for this compound strongly suggests that it is susceptible to photodegradation.

Summary of Stability under Stress Conditions (Predicted)

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH | Unstable | Hydrolysis products, rearrangement products |

| Neutral pH | Stable | - |

| Alkaline pH | Likely Stable | - |

| Oxidation | Unstable | Oxidized aniline derivatives, colored impurities |

| Heat | Moderately Stable | Thermally induced decomposition products |

| Light | Unstable | Photodegradation products, colored impurities |

Experimental Protocol: Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general approach for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under forced degradation conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from any potential degradation products.[6]

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a specified time.

-

Oxidation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) at room temperature for a specified time.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a specified time.

-

Photostability: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Monitor the formation and increase of any new peaks (degradation products).

-

Perform peak purity analysis using the PDA detector to ensure the parent peak is not co-eluting with any degradants.

-

Diagram of Stability Testing Workflow

Caption: Workflow for forced degradation and stability assessment.

Potential Degradation Pathways

Based on the known degradation of similar anilines, the primary degradation pathways for this compound likely involve modifications to the aniline functional group and the aromatic ring. The oxidative breakdown of aromatic amines often proceeds through the formation of corresponding catechols.[7] Biodegradation of 3,4-dichloroaniline has been shown to produce 4,5-dichlorocatechol.[8]

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a detailed overview of the solubility and stability of this compound based on available data and established chemical principles. While specific quantitative data for this compound is limited, the information extrapolated from structurally similar anilines, combined with the provided experimental protocols, offers a robust framework for researchers and drug development professionals. A thorough experimental evaluation of solubility and stability, as outlined in this guide, is essential for the successful application of this compound in any scientific or industrial setting.

References

- Current time information in Asia/Manila. (n.d.). Google.

-

Method for determining solubility of slightly soluble organic compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). University of Babylon. Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017). Quora. Retrieved from [Link]

-

Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... (n.d.). ResearchGate. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

3,5-Dichloroaniline | C6H5Cl2N | CID 12281. (n.d.). PubChem. Retrieved from [Link]

-

3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.). PubChem. Retrieved from [Link]

-

Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. Retrieved from [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

-

3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS 51719-45-0. (n.d.). American Elements. Retrieved from [Link]

Sources

- 1. Buy 3,4-Dichloro-N-methylaniline | 40750-59-2 [smolecule.com]

- 2. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Synthesis and reactions of 3,4-Dichloro-5-methylaniline

An In-Depth Technical Guide to the Synthesis and Reactions of 3,4-Dichloro-5-methylaniline

Introduction

This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structural framework, featuring a chlorinated toluene core appended with an amino group, makes it a versatile building block in various sectors, including pharmaceuticals, agrochemicals, and the dye industry. Understanding its synthesis and reactivity is paramount for researchers and drug development professionals seeking to leverage its unique chemical properties. This guide provides a detailed exploration of the synthetic pathways to this compound, its characteristic reactions, and its applications, grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, application, and analysis. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51719-45-0 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [2] |

| IUPAC Name | This compound | |

| Isomeric SMILES | CC1=CC(=CC(=C1Cl)Cl)N | [2] |

| Physical Form | Solid (predicted based on analogues) | |

| Solubility | Insoluble in water; soluble in organic solvents. | [3][4] |

Spectroscopic analysis is critical for structure verification and purity assessment. For this compound, key analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the amine protons, with chemical shifts influenced by the electron-withdrawing chlorine atoms. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS) : GC-MS analysis of related dichlorinated anilines reveals characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the molecular formula.[5][6]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the reduction of its corresponding nitro precursor, 3,4-dichloro-5-methyl-1-nitrobenzene. This multi-step synthesis starts from a readily available starting material, m-cresol.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of m-Cresol The synthesis begins with the nitration of m-cresol. The hydroxyl group is an activating, ortho-, para-director. To achieve substitution at the desired position, careful control of reaction conditions is necessary.

-

Rationale: A nitrating mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the electrophile for this aromatic substitution. The reaction is typically run at low temperatures to control regioselectivity and prevent over-nitration.

-

Protocol:

-

Cool a stirred solution of m-cresol in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-nitro-m-cresol.

-

Filter, wash with cold water until neutral, and dry the product.

-

Step 2: Chlorination of 4-Nitro-m-cresol The next step is the dichlorination of the nitrated intermediate.

-

Rationale: Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution to install two chlorine atoms ortho to the activating hydroxyl group.

-

Protocol:

-

Dissolve 4-nitro-m-cresol in a suitable inert solvent (e.g., chloroform or dichloromethane).

-

Add sulfuryl chloride dropwise at room temperature. An iron catalyst may be used to facilitate the reaction, similar to conditions described for related compounds.[4]

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction, wash with water and sodium bicarbonate solution to remove acid byproducts.

-

Dry the organic layer, evaporate the solvent to yield crude 3,4-dichloro-5-methyl-1-nitrobenzene.

-

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method.

-

Rationale: The reduction of an aromatic nitro group is a common transformation. Catalytic hydrogenation using hydrogen gas and a noble metal catalyst (like platinum or palladium on carbon) is a high-yield method.[7] An alternative is the use of a metal-acid system like iron powder in acidic medium (e.g., HCl or acetic acid).

-

Protocol (Catalytic Hydrogenation):

-

Charge a hydrogenation vessel with 3,4-dichloro-5-methyl-1-nitrobenzene, a solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).[7]

-

Heat the mixture (e.g., to 50-80 °C) with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

-

Once complete, cool the vessel, vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography.

-

Key Reactions of this compound

The reactivity of this compound is dominated by the nucleophilic amino group and the substituted aromatic ring. It serves as a precursor to a wide array of more complex structures.

Caption: Major reaction pathways of this compound.

Diazotization and Azo Coupling

A cornerstone reaction of primary aromatic amines is their conversion to diazonium salts.

-

Mechanism: Reacting this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly reactive.

-

Application: The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (like phenols or other anilines) in azo coupling reactions to form intensely colored azo dyes. This is a foundational process in the dye and pigment industry.

Acylation (Amide Formation)

The amino group readily reacts with acylating agents.

-

Mechanism: The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride or acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct.

-

Application: Acylation is used to synthesize amides, which are precursors to many pharmaceuticals. It is also a common strategy to protect the amino group during subsequent reactions on the aromatic ring, as the amide is less activating and more sterically hindered than the free amine. Related anilines are known to be incompatible with acid chlorides and anhydrides due to this reactivity.[3][4]

N-Alkylation

The amine can be alkylated to form secondary or tertiary amines.

-

Mechanism: This nucleophilic substitution reaction involves the reaction of the aniline with an alkyl halide. The reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination is a more controlled alternative method.

-

Application: N-alkylated anilines are important intermediates. For example, N-methylaniline derivatives are used in the production of agrochemicals, pharmaceuticals, and fuel additives.[8][9]

Cyclization Reactions for Heterocycle Synthesis

This compound is an ideal starting material for building heterocyclic ring systems, which are core structures in many drug molecules.

-

Mechanism: By reacting the aniline with a bifunctional reagent, a new ring can be formed. For example, reacting with a carboxylic acid or its derivative under dehydrating conditions can lead to the formation of a benzimidazole, a privileged scaffold in medicinal chemistry.

-

Application: This pathway is crucial in drug development. The specific substitution pattern of the aniline ring directly influences the biological activity of the final heterocyclic product. Many modern pharmaceuticals, including anti-cancer agents, are developed from substituted aniline building blocks.[10]

Applications in Industry and Research

The utility of this compound stems from its role as a chemical intermediate.

-

Agrochemicals: Dichloroaniline derivatives are integral to the synthesis of numerous herbicides and pesticides. 3,4-dichloroaniline itself is a known metabolite of several widely used phenylurea herbicides.[11] The specific structure of this compound makes it a candidate for developing new crop protection agents with tailored efficacy and environmental profiles.

-

Pharmaceuticals: As a substituted aniline, it is a key building block for the synthesis of active pharmaceutical ingredients (APIs). The chlorine and methyl substituents can modulate properties like lipophilicity, metabolic stability, and target binding affinity. The use of similar chloro-methyl anilines in synthesizing potential anti-cancer agents highlights the importance of this class of compounds.[10]

-

Dyes and Pigments: Aromatic amines are the foundation of the synthetic dye industry. Through diazotization and coupling reactions, this compound can be converted into a variety of dyes and pigments. The chloro substituents often enhance the lightfastness and stability of the final colorant.

Safety and Handling

While specific toxicity data for this compound is limited, data from closely related compounds like 3,4-dichloroaniline and 3,4-dichloro-N-methylaniline provide essential guidance.

-

Hazards: These compounds are generally harmful if swallowed, inhaled, or absorbed through the skin.[5][12] They are known to cause skin and serious eye irritation.[5][12][13] Prolonged exposure may affect the liver and kidneys and can lead to methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[3][12]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid creating dust or aerosols.

-

Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents and acids.[4]

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in applied chemical synthesis. Its preparation, primarily through the reduction of a nitrated precursor, is based on well-established and scalable industrial chemistry. The reactivity of its amino group allows for a diverse range of transformations, making it a versatile platform for constructing complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any scientist aiming to utilize this valuable building block in research and development.

References

-

American Elements. This compound | CAS 51719-45-0. [Link]

-

PubChem. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931. [Link]

-

PubChem. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. [Link]

-

Cenmed. 3,4-Dichloro-5-methylaniline (C007B-462485). [Link]

- Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.

-

National Institutes of Health (NIH). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

-

PubChem. 3,4-Dichloro-2-methylaniline | C7H7Cl2N | CID 20429777. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. cenmed.com [cenmed.com]

- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 5. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloro-2-methylaniline | C7H7Cl2N | CID 20429777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 8. Buy 3,4-Dichloro-N-methylaniline | 40750-59-2 [smolecule.com]

- 9. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 10. nbinno.com [nbinno.com]

- 11. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Untapped Potential of 3,4-Dichloro-5-methylaniline: A Technical Guide for Synthetic Chemists

Abstract

This technical guide delves into the synthetic utility of 3,4-Dichloro-5-methylaniline, a halogenated and methylated aromatic amine. While direct, widespread applications in the literature remain niche, its structural similarity to key industrial intermediates, such as 3,4-dichloroaniline, suggests significant untapped potential. This document provides a comprehensive overview of its chemical properties, predicted reactivity, and potential applications as a building block in the synthesis of high-value organic molecules, particularly in the agrochemical and dye industries. By examining the well-established chemistry of its isomers, we offer a forward-looking perspective on how this compound can be leveraged in modern organic synthesis, complete with illustrative protocols and mechanistic insights.

Introduction: Unveiling a Versatile Building Block

This compound, with the chemical formula C₇H₇Cl₂N, is an organic compound that, while not as extensively documented as some of its isomers, presents an intriguing scaffold for synthetic exploration.[1] Its structure, featuring a reactive amine group, two chlorine atoms, and a methyl group on the benzene ring, offers a unique combination of electronic and steric properties. These substituents can be strategically exploited to direct reactions and impart specific characteristics to the final products.

The presence of the aniline functional group makes it a prime candidate for a variety of classical and modern organic transformations. The chlorine and methyl substituents modulate the reactivity of the aromatic ring and the amine, offering a handle for fine-tuning the properties of derivative compounds. This guide will explore the potential of this compound as a precursor for novel pharmaceuticals, agrochemicals, and dyes, drawing parallels with the established applications of its close chemical relatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51719-45-0 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | |

| Appearance | Not specified in readily available literature | |

| Melting Point | Not specified in readily available literature | |

| Boiling Point | Not specified in readily available literature | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents |

Predicted Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[2][3]

dot

Caption: Predicted centers of reactivity in this compound.

The chlorine and methyl groups on the aromatic ring influence the regioselectivity of electrophilic substitution reactions. The strongly activating and ortho-, para-directing amino group will dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent methyl and chloro groups may influence the product distribution.

Potential Applications in Agrochemical Synthesis

The chlorinated aniline motif is a cornerstone in the synthesis of numerous herbicides. The well-documented use of 3,4-dichloroaniline as a precursor to herbicides like Propanil, Diuron, and Linuron provides a strong rationale for exploring this compound in similar synthetic routes. The additional methyl group could potentially modulate the biological activity, selectivity, and environmental persistence of the resulting herbicides.

Illustrative Synthesis of a Phenylurea Herbicide Analogue

This protocol outlines a general procedure for the synthesis of a phenylurea herbicide, analogous to Diuron, using this compound as the starting material.

Experimental Protocol:

-

Formation of the Isocyanate: In a well-ventilated fume hood, dissolve this compound in a suitable inert solvent (e.g., toluene). To this solution, add a phosgene equivalent, such as triphosgene, portion-wise at a controlled temperature (typically 0-10 °C). The reaction should be monitored by TLC or GC-MS for the disappearance of the starting aniline.

-

Reaction with Dimethylamine: In a separate vessel, prepare a solution of dimethylamine in the same solvent. Slowly add the in-situ generated isocyanate solution to the dimethylamine solution at a controlled temperature.

-

Workup and Purification: Upon completion of the reaction, quench with a suitable reagent. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

dot

Caption: Synthetic pathway to a potential phenylurea herbicide.

Potential Applications in Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

Illustrative Synthesis of an Azo Dye Analogue

This protocol provides a general method for the preparation of an azo dye using this compound.

Experimental Protocol:

-

Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[4]

-

Azo Coupling: In a separate beaker, dissolve a suitable coupling component (e.g., 2-naphthol, a phenol, or another aromatic amine) in an appropriate solvent. For phenolic coupling partners, a basic solution (e.g., aqueous sodium hydroxide) is used. For amine coupling partners, a slightly acidic medium is preferred.[4]

-

Reaction and Isolation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form. Continue stirring in the ice bath for a period to ensure complete reaction.

-

Purification: Collect the crude dye by vacuum filtration and wash with cold water. The dye can be further purified by recrystallization from a suitable solvent.

Sources

The Strategic deployment of 3,4-Dichloro-5-methylaniline and its Isosteres in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile synthons for a multitude of therapeutic agents. Among these, the dichlorinated aniline scaffold has garnered significant attention, particularly in the realm of kinase inhibitor development. This technical guide provides a comprehensive overview of the strategic use of 3,4-dichloro-5-methylaniline and its closely related isomers as key building blocks in the synthesis of potent and selective kinase inhibitors. We will delve into the synthetic rationale, explore detailed experimental protocols, and analyze the structure-activity relationships (SAR) that underscore the importance of this privileged scaffold. Through a representative case study, this guide will illustrate the practical application of dichlorinated anilines in the construction of pyrimidine-based kinase inhibitors, offering valuable insights for researchers engaged in the design and discovery of next-generation targeted therapies.

Introduction: The Enduring Significance of Substituted Anilines in Drug Discovery

The aniline moiety is a fundamental structural motif in a vast array of biologically active compounds. Its inherent nucleophilicity, coupled with the ability to engage in crucial hydrogen bonding and aromatic interactions within protein active sites, makes it an invaluable component in the medicinal chemist's toolkit. The strategic functionalization of the aniline ring with electron-withdrawing and lipophilic groups, such as chlorine atoms and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its metabolic stability, target affinity, and overall pharmacokinetic profile.

In the context of kinase inhibitor design, the appropriate substitution pattern on the aniline ring can profoundly influence a compound's selectivity and potency. Kinases, a class of enzymes that play a pivotal role in cellular signaling, have emerged as major therapeutic targets for a range of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that can selectively target specific kinases has revolutionized the treatment of many malignancies.[1]

The Dichloroaniline Motif: A Privileged Scaffold for Kinase Inhibition

The introduction of two chlorine atoms onto the aniline ring imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the aniline nitrogen, influencing its reactivity and interaction with target proteins. Furthermore, the lipophilic character of the chlorine atoms can enhance membrane permeability and contribute to favorable binding interactions within hydrophobic pockets of kinase active sites.

While the specific isomer, this compound, is a commercially available building block[2][3][4], its direct incorporation into a marketed drug is not extensively documented in publicly available literature. However, the closely related 3,4-dichloroaniline and its N-methylated counterpart are well-represented in the patent and scientific literature as key intermediates in the synthesis of potent kinase inhibitors.[5] This guide will therefore utilize a representative example to illustrate the broader utility of this structural class.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Employing a Dichloroaniline Building Block

The 2,4-disubstituted pyrimidine core is a common scaffold for a variety of kinase inhibitors. The synthesis of these molecules often involves a sequential nucleophilic aromatic substitution (SNAr) reaction, where different amines are introduced at the C2 and C4 positions of a di- or tri-chlorinated pyrimidine precursor.

Here, we present a generalized, yet detailed, synthetic protocol for the preparation of a pyrimidine-based kinase inhibitor, highlighting the role of a dichlorinated aniline as a key building block. This protocol is a composite of established synthetic methodologies for this class of compounds.[6]

Synthetic Scheme

Caption: Generalized synthetic workflow for a pyrimidine-based kinase inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3,4-Dichlorophenyl)-6-chloropyrimidin-4-amine (Intermediate C)

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in n-butanol is added 3,4-dichloroaniline (1.05 eq).

-

N,N-Diisopropylethylamine (DIEA) (1.5 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3,4-dichlorophenyl)-6-chloropyrimidin-4-amine.

Step 2: Synthesis of the Final Pyrimidine-Based Inhibitor (Compound E)

-

To a solution of N-(3,4-dichlorophenyl)-6-chloropyrimidin-4-amine (1.0 eq) and the second amine (e.g., a substituted aminophenol) (1.1 eq) in anhydrous dioxane is added cesium carbonate (2.0 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

Palladium(II) acetate (0.1 eq) and Xantphos (0.2 eq) are added, and the mixture is heated to 100 °C for 18-24 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final pyrimidine-based inhibitor.

Step 3 (Optional): Synthesis of a Covalent Inhibitor (Compound G)

For the synthesis of covalent inhibitors that target a cysteine residue in the kinase active site, an electrophilic "warhead" such as an acrylamide can be introduced.

-

To a solution of the final pyrimidine-based inhibitor containing a free amino group (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added DIEA (1.5 eq).

-

Acryloyl chloride (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the final covalent inhibitor.

Structure-Activity Relationship (SAR) Insights

The dichlorinated aniline moiety plays a critical role in the overall activity and selectivity of the final inhibitor. The following points highlight key SAR considerations:

-

Hinge-Binding: The pyrimidine core typically serves as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The nature and substitution of the aniline ring can influence the orientation of the molecule within the ATP-binding pocket.

-

Hydrophobic Interactions: The 3,4-dichloro substitution pattern allows the aniline ring to occupy a hydrophobic pocket adjacent to the hinge region. The chlorine atoms can engage in favorable van der Waals interactions, contributing to the overall binding affinity.

-

Modulation of Physicochemical Properties: The presence of the chlorine and methyl groups on the aniline ring impacts the molecule's lipophilicity (LogP) and aqueous solubility. Achieving an optimal balance is crucial for good oral bioavailability and cell permeability.

-

Metabolic Stability: The chlorine atoms can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound. The position of the methyl group can also be strategically chosen to prevent metabolism.

-

Selectivity: The specific substitution pattern on the aniline ring can be a key determinant of selectivity among different kinases. Subtle changes in the size, shape, and electronic properties of this region can lead to significant differences in the inhibition profile.

The Role of this compound in Kinase Inhibitor Design

The hypothetical incorporation of this compound into a kinase inhibitor scaffold, such as the pyrimidine-based inhibitors discussed, would be expected to confer specific properties:

-

Increased Lipophilicity: The addition of the methyl group at the 5-position would further increase the lipophilicity of the aniline moiety, potentially enhancing its interaction with hydrophobic pockets in the kinase active site.

-

Steric Influence: The methyl group could introduce a steric constraint that might favor binding to certain kinases over others, thereby improving selectivity.

-

Metabolic Blockade: The 5-methyl group could serve as a metabolic blocker, preventing para-hydroxylation of the aniline ring, a common metabolic pathway for anilines.

Visualization of Key Concepts

General Structure of a Pyrimidine-Based Kinase Inhibitor

Caption: Key pharmacophoric elements of a pyrimidine-based kinase inhibitor.

Kinase Inhibition Signaling Pathway

Caption: Simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Perspectives

This compound and its isomers represent a valuable class of building blocks for the synthesis of kinase inhibitors. Their unique electronic and steric properties, coupled with their ability to enhance metabolic stability, make them attractive scaffolds for medicinal chemists. While a blockbuster drug containing the precise this compound moiety has yet to emerge, the principles outlined in this guide, illustrated through a representative synthetic example, underscore the strategic importance of dichlorinated anilines in the ongoing quest for more potent and selective targeted therapies. Future work in this area will likely focus on the exploration of novel substitution patterns on the aniline ring to further optimize kinase selectivity and overcome mechanisms of drug resistance.

References

- Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Link not available)

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link][7]

-

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E. [Link][5]

-

This compound | CAS 51719-45-0. American Elements. [Link][2]

-

3,4-Dichloro-5-methylaniline (C007B-462485). Cenmed Enterprises. [Link][3]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. cenmed.com [cenmed.com]

- 4. 51719-45-0|this compound|BLD Pharm [bldpharm.com]

- 5. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Strategic Guide to the Synthesis of Polysubstituted Anilines

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polysubstituted anilines are foundational structural motifs, integral to the design and synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise control over substituent placement on the aniline core is a critical challenge that dictates the ultimate biological activity and material properties of the target molecule. This guide provides a comprehensive review of the primary synthetic strategies for accessing these vital building blocks. We will navigate from classical electrophilic and nucleophilic aromatic substitution reactions to modern, powerful methodologies including palladium-catalyzed cross-coupling, directed ortho-metalation, and direct C–H functionalization. By explaining the underlying principles, causality behind experimental choices, and comparative advantages of each route, this document serves as a strategic resource for chemists to select and implement the most effective synthetic pathways for their specific research and development goals.

Introduction: The Enduring Importance of the Aniline Scaffold

The aniline framework, a simple benzene ring bearing an amino group, is deceptively versatile. It is a key pharmacophore and a privileged structure in medicinal chemistry, appearing in blockbuster drugs such as the anti-cancer agent Imatinib and the anti-platelet drug Clopidogrel. The position, number, and nature of substituents on the aromatic ring profoundly influence a molecule's steric and electronic properties, modulating its pharmacological profile, metabolic stability, and toxicity.

Historically, the synthesis of polysubstituted anilines relied on a limited set of reactions, often constrained by harsh conditions and poor regioselectivity.[1][2] However, the last three decades have witnessed a revolution in synthetic organic chemistry, introducing a suite of sophisticated, catalyst-driven methods that offer unprecedented precision and functional group tolerance. This guide will bridge the classical and the contemporary, offering a field-proven perspective on building these complex molecular architectures.

Classical Approaches: The Foundation of Aniline Synthesis

While modern methods have expanded the synthetic chemist's toolkit, classical strategies remain relevant, particularly for large-scale industrial synthesis and for specific substitution patterns.

Electrophilic Aromatic Substitution (EAS)

The most traditional route begins with the functionalization of a benzene ring, followed by the introduction and subsequent reduction of a nitro group.[3][4]

-